molecular formula C20H22O2 B1240775 Retinoid 9CUAB30 CAS No. 205252-57-9

Retinoid 9CUAB30

カタログ番号 B1240775
CAS番号: 205252-57-9
分子量: 294.4 g/mol
InChIキー: PPGNMFUMZSAZCW-VOYUZAMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Retinoid 9CUAB30, also known as UAB30 or 9-cis-UAB30, is a conformationally defined retinoic acid analogue . It is a potent, selective, and low toxicity specific ligand for the retinoid X receptor . It has been developed with the goal of minimizing side effects, a necessary feature of agents under development for cancer prevention .


Synthesis Analysis

The synthesis of 9CUAB30 involves complex biochemical processes. It has been found to decrease DNA methyltransferase and telomerase expression in certain human breast cancer cells . It also inhibits de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) .


Molecular Structure Analysis

The molecular structure of 9CUAB30 is C20H22O2 with an exact mass of 294.16 and a molecular weight of 294.390 . The crystal structure of human Retinoid X Receptor alpha-ligand binding domain complex with 9cUAB30 has been studied .


Chemical Reactions Analysis

9CUAB30 has been found to inhibit de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) . It decreases levels of cutaneous saturated fatty acids as well as medium and long chain acetyl carnitines .


Physical And Chemical Properties Analysis

The physical and chemical properties of retinoids, including 9CUAB30, affect their biological functions . These properties are critical to assessing the viability and predicted success of new drugs .

科学的研究の応用

Chemoprevention in Breast Cancer

9CUAB30 has been identified as a retinoid that activates nuclear retinoid X receptors (RXRs) and shows potential in the chemoprevention of breast cancer. In a study by Atigadda et al. (2003), it was demonstrated that 9CUAB30 is very effective in preventing N-methyl-N-nitrosourea-induced mammary cancers in rats, showing no signs of toxicity (Atigadda et al., 2003).

Anti-Telomerase Activity in Breast Cancer Cells

Hansen et al. (2007) found that 9CUAB30, a novel synthetic retinoid X receptor-selective retinoic acid, effectively reduces the tumorigenic phenotype in mouse breast carcinoma and human breast cancer cells with lower toxic effects than natural retinoid treatments. The study indicates that 9CUAB30 decreases DNA methyltransferase and telomerase expression, inhibiting cell proliferation and colony formation, suggesting its potential application in breast cancer therapy (Hansen et al., 2007).

Cytotoxic Effects on Ovarian Cancer Cells

Whitworth et al. (2011) investigated the cytotoxic effects of 9CUAB30 on ovarian cancer cells. Their study revealed that lower doses of this novel retinoid could achieve significant cytotoxicity, suggesting its potential application in ovarian cancer treatment, especially in combination with standard chemotherapy (Whitworth et al., 2011).

Prevention of Mammary Cancers

Another study by Grubbs et al. (2003) evaluated the efficacy of 9CUAB30 combined with tamoxifen in preventing mammary cancers. The combination resulted in a significant reduction in mammary cancer incidence, suggesting that these compounds may inhibit cancer cell proliferation by blocking different pathways (Grubbs et al., 2003).

Impact on Ovarian Cancer Stem Cells

Whitworth et al. (2012) also examined the impact of 9CUAB30 in combination with chemotherapy against ovarian cancer stem cells. Their findings suggest that this combination therapy reduced cell viability and inhibited tumorigenicity, making it a more effective treatment compared to chemotherapy alone (Whitworth et al., 2012).

Pharmacokinetic Profile in Healthy Volunteers

Kolesar et al. (2010) conducted a study to evaluate the pharmacokinetic profile and toxicity of 9CUAB30 in healthy volunteers. They found that 9CUAB30 has a favorable toxicity profile and oral availability, primarily undergoing hepatic metabolism, which is critical for determining appropriate dosing for further studies (Kolesar et al., 2010).

Telomerase Inhibition in Leukemia Cells

Love et al. (2008) demonstrated the effectiveness of 9CUAB30 in inhibiting telomerase activity by down-regulating hTERT gene expression in human leukemic cells. This finding suggests its potential use in leukemia therapy (Love et al., 2008).

特性

IUPAC Name

(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGNMFUMZSAZCW-VOYUZAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retinoid 9CUAB30

CAS RN

205252-57-9
Record name 9cUAB30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9CUAB30
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UAB-30
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinoid 9CUAB30
Reactant of Route 2
Retinoid 9CUAB30
Reactant of Route 3
Retinoid 9CUAB30
Reactant of Route 4
Retinoid 9CUAB30
Reactant of Route 5
Retinoid 9CUAB30
Reactant of Route 6
Retinoid 9CUAB30

Citations

For This Compound
28
Citations
NJ Hansen, RC Wylie… - International …, 2007 - spandidos-publications.com
… As a candidate for a less toxic cancer therapeutic agent (41), the novel synthetic retinoid 9cUAB30 could be an alternative to traditional retinoid chemotherapies when used in …
Number of citations: 30 www.spandidos-publications.com
WK Love, JT DeAngelis, JB Berletch, SMO Phipps… - Translational …, 2008 - Elsevier
Telomerase, a ribonucleoprotein important to neoplastic immortality, is up-regulated in approximately 85% of cancers, including leukemias. In this study, 9cUAB30, a novel retinoic acid, …
Number of citations: 16 www.sciencedirect.com
W Jiang, W Deng, S Bailey, CD Nail… - Cancer biology & …, 2009 - Taylor & Francis
… The RXR-selective retinoid 9cUAB30 inhibits KLF4-mediated in vitro transformation. (A) Retroviral supernatants were generated using the expression vectors indicated on the left and …
Number of citations: 26 www.tandfonline.com
JM Kolesar, S Andrews, H Green, TC Havighurst… - Cancer Prevention …, 2019 - AACR
… In conclusion, this phase I dose escalation study of the novel retinoid 9cUAB30 determined 160 mg per day to be the recommend phase II dose. This dose was very well-tolerated and …
Number of citations: 5 aacrjournals.org
SC Chaudhary, MP Kashyap, G Nguyen, CA Elmets… - Cancer Research, 2018 - AACR
Vitamin A derivatives such as retinoids are known to inhibit cell proliferation and induce cellular differentiation/apoptosis in various tumor cells. Although many retinoids have been …
Number of citations: 0 aacrjournals.org
CJ Grubbs, DL Hill, KI Bland, SW Beenken, TH Lin… - Cancer letters, 2003 - Elsevier
Studies were performed in female Sprague-Dawley rats to determine the efficacy of a new RXR specific retinoid (9cUAB30) when combined with tamoxifen in the prevention of …
Number of citations: 43 www.sciencedirect.com
CF Chou, YH Hsieh, CJ Grubbs, VR Atigadda… - Journal of …, 2018 - Elsevier
Background Bexarotene (Targretin ® ) is currently the only FDA approved retinoid X receptor (RXR) –selective agonist for the treatment of cutaneous T-cell lymphomas (CTCLs). The …
Number of citations: 14 www.sciencedirect.com
JM Kolesar, R Hoel, M Pomplun, T Havighurst… - Cancer prevention …, 2010 - AACR
… This is a first-in-human study of the novel retinoid 9cUAB30. Preliminary data suggest both a favorable toxicity profile as seen in the preclinical testing in animals, 9cUAB30 did not …
Number of citations: 36 aacrjournals.org
W Jiang - 2009 - search.proquest.com
The fight against cancer has generated wide interest in understanding the genetic mechanisms behind the disease. One group of oncogenes–transcription factors–offers many …
Number of citations: 0 search.proquest.com
DD Muccio, VR Atigadda… - Current topics in …, 2017 - ingentaconnect.com
This review focuses on our efforts to translate a low-toxicity retinoid X receptor-selective agonist, UAB30, to the clinic for the prevention of breast cancers. The review is divided into …
Number of citations: 10 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。